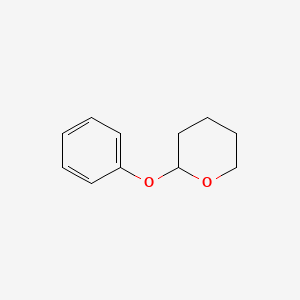

2-Phenoxytetrahydropyran

Descripción general

Descripción

2-Phenoxytetrahydropyran is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 2-Phenoxytetrahydropyran consists of a six-membered ring with an oxygen atom (the pyran), and a phenoxy group attached to it .Physical And Chemical Properties Analysis

2-Phenoxytetrahydropyran is a liquid at room temperature . It has a specific gravity of 1.08 and a refractive index of 1.52 .Aplicaciones Científicas De Investigación

Conformational Behavior

2-Phenoxytetrahydropyran demonstrates notable conformational behavior, as illustrated in a study by Ouedraogo and Lessard (1991). They investigated the 13C nuclear magnetic resonance data of 2-(4-substituted-phenoxy)tetrahydropyrans, revealing how the axial preference in these compounds increases with electron withdrawal in the aryloxy group. This research contributes to understanding the molecular dynamics and properties of phenoxytetrahydropyrans in different solvents (Ouedraogo & Lessard, 1991).

Synthetic Applications

The carbonyl ene reaction of 2-methylenetetrahydropyrans, closely related to 2-phenoxytetrahydropyran, is an efficient method for preparing β-hydroxydihydropyrans. This process, detailed by Liang et al. (2013), offers a high-yielding route to synthesize 2-substituted tetrahydropyrans and introduces oxygen heterocycles into molecular frameworks. This has significant implications for synthetic chemistry and the development of new compounds (Liang, Sharum, Lam, & Totah, 2013).

Role in Oligoribonucleotide Synthesis

The 4-methoxytetrahydropyran-4-yl group, a variant of tetrahydropyran, is suitable for protecting 2′-hydroxy functions in oligoribonucleotide synthesis. Norman, Reese, and Serafinowska (1984) confirmed its effectiveness, demonstrating its use in protecting these functions under mild conditions. This research is vital for understanding the chemical protection methods in the synthesis of oligoribonucleotides, a critical component in molecular biology and genetics (Norman, Reese, & Serafinowska, 1984).

DNA Binding Studies

A study by Jadoo, Booysen, and Akerman (2017) investigated the synthesis, characterization, and DNA binding properties of rhenium(I) and (V) compounds with Schiff bases derived from 4-aminotetrahydropyran. This research highlights the potential applications of tetrahydropyran derivatives in the field of bioinorganic chemistry and their interactions with DNA (Jadoo, Booysen, & Akerman, 2017).

Photochemical Applications

Protti et al. (2008) explored the photochemical arylation of alkenols, demonstrating the synthesis of 2- (or 3-) phenyl-substituted tetrahydrofurans through the irradiation of specific compounds with β-hydroxyalkenes. This work provides insights into the photochemical properties of tetrahydropyrans and their potential applications in synthetic organic chemistry (Protti, Dondi, Fagnoni, & Albini, 2008).

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of racemic 4-tetrahydropyranols, as studied by Yadav et al. (2007), is another application. They achieved lipase-mediated transesterification to afford optically active tetrahydropyran derivatives. This research is significant for understanding the enzymatic processes in producing chiral compounds (Yadav, Reddy, Padmavani, Venugopal, & Rao, 2007).

Selective Tetrahydropyranylation

The selective tetrahydropyranylation of hydroxyl groups under non-acidic conditions, as reported by Azzouz et al. (2005), highlights the utility of tetrahydropyrans in protecting phenols and pyridinols. This method facilitates the protection of hydroxyl groups, which is crucial in organic synthesis and pharmaceutical chemistry (Azzouz, Bischoff, Fouquet, & Marsais, 2005).

Gas Phase Kinetics

Rosas et al. (2010) conducted a study on the elimination kinetics of 2-methoxytetrahydropyran in the gas phase. Their research provides insights into the reaction mechanisms and kinetics of tetrahydropyrans under specific conditions, which is important for understanding their behavior in various chemical processes (Rosas, Dominguez, Mora, Márquez, Córdova, & Chuchani, 2010).

Mecanismo De Acción

Safety and Hazards

The safety information available indicates that 2-Phenoxytetrahydropyran may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propiedades

IUPAC Name |

2-phenoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-3,6-7,11H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRDVLUJLDYXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884046 | |

| Record name | 2H-Pyran, tetrahydro-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenoxytetrahydropyran | |

CAS RN |

4203-50-3 | |

| Record name | Tetrahydro-2-phenoxy-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4203-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, tetrahydro-2-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004203503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran, tetrahydro-2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran, tetrahydro-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2-phenoxy-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

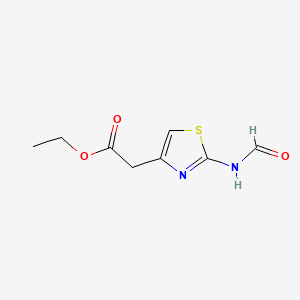

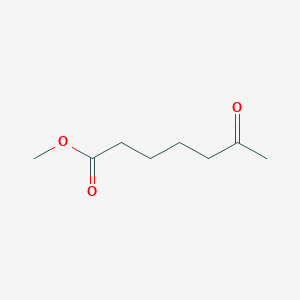

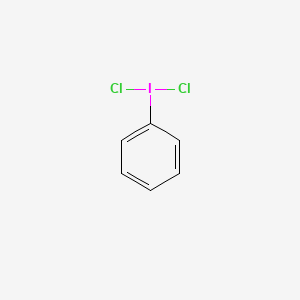

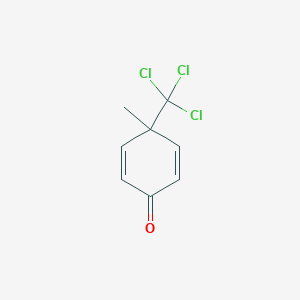

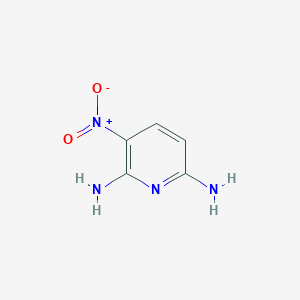

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1583223.png)

![8-Methylimidazo[1,2-a]pyridine](/img/structure/B1583224.png)

![1-[(4-Nitrophenyl)sulfonyl]piperidine](/img/structure/B1583225.png)